Home > Products > Screening Compounds P113779 > N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3845704
CAS Number:
Molecular Formula: C16H15Cl3N2O3S
Molecular Weight: 421.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,5-dichlorophenyl)succinimide (NDPS)

Compound Description: N-(3,5-dichlorophenyl)succinimide (NDPS) is an agricultural fungicide that exhibits acute nephrotoxicity in rats, characterized by polyuric renal failure and proximal tubular necrosis. [] Studies suggest that the nephrotoxicity might be mediated by sulfate conjugation of NDPS metabolites. []

Relevance: While not directly structurally analogous to N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, NDPS shares the crucial 3,5-dichlorophenyl moiety. Understanding the metabolic pathways and toxicity of NDPS, particularly the potential role of sulfate conjugation, could provide insights into the potential metabolic fate and toxicity profile of N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. []

N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS)

Compound Description: N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) is a nephrotoxic metabolite of NDPS. [, ] Similar to NDPS, it induces nephrotoxicity in rats, and its effects are potentiated by phenobarbital pretreatment in male rats. []

Relevance: NDHS is a metabolite of NDPS and also shares the 3,5-dichlorophenyl moiety with N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. Investigating its nephrotoxicity and potential role in NDPS-induced kidney damage could be relevant to understanding the potential toxicity profile of the target compound. [, ]

N-(3,5-dichlorophenyl)-2-succinamic acid (2-NDHSA)

Compound Description: N-(3,5-dichlorophenyl)-2-succinamic acid (2-NDHSA) is another nephrotoxic metabolite of NDPS, potentially generated through the hydrolysis of NDHS. [, ] Studies indicate that N-acetylcysteine, a nucleophilic agent, can significantly attenuate 2-NDHSA-mediated nephrotoxicity. []

Relevance: As a metabolite of NDPS, 2-NDHSA shares the 3,5-dichlorophenyl structural feature with N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. Research on 2-NDHSA's nephrotoxicity and its mitigation by N-acetylcysteine can contribute to the understanding of the target compound's potential metabolic fate and toxicity pathways. [, ]

3,5-dichloro-2-hydroxybenzenesulfonyl chloride

Compound Description: 3,5-dichloro-2-hydroxybenzenesulfonyl chloride is a key reagent in synthesizing {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones. [] These methanones have shown potential as therapeutic agents due to their considerable α-glucosidase inhibitory activity. []

Relevance: Both 3,5-dichloro-2-hydroxybenzenesulfonyl chloride and N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide feature a sulfonyl group attached to a 3,5-dichlorophenyl ring. Although the core structures differ, exploring the structure-activity relationships of the methanones derived from this reagent could provide valuable insights for modifying the target compound to enhance or alter its biological activity. []

3,5-substituted benzoyl guanidine

Compound Description: 3,5-substituted benzoyl guanidines are a class of compounds that have been explored for their potential to treat arrhythmia, angina pectoris, cardiac infarct, atherosclerosis, delayed diabetic complications, and fibroplastic diseases. []

Relevance: While differing in their core structures, both 3,5-substituted benzoyl guanidines and N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide share a common substitution pattern on the benzene ring - a 3,5-disubstitution. Exploring the pharmacological activity of 3,5-substituted benzoyl guanidines may provide valuable information about potential biological targets and activity profiles for N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. []

N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide

Compound Description: This compound has been synthesized and its crystal structure studied. []

Relevance: N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide shares the 3,5-dichlorophenyl moiety with N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. Although the core structures differ, this compound highlights the synthetic accessibility and potential for structural modifications around the 3,5-dichlorophenyl unit, which could be relevant to further development of analogs of the target compound. []

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

Compound Description: This compound's crystal structure has been determined, revealing key structural features such as a large dihedral angle between the aromatic rings and a specific C-S-N-C torsion angle. []

Relevance: 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide and N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide both belong to the class of N-aryl-sulfonamides and possess the 3,5-dichlorophenyl moiety. Investigating the structural features of this related compound could be helpful in understanding the conformational preferences and potential intermolecular interactions of the target compound. []

4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide

Compound Description: The crystal structure of this compound has been determined, revealing important structural characteristics like the torsion angle of the C-SO2-NH-C group and the tilt between the sulfonyl and aniline benzene rings. []

Relevance: Similar to the previous compound, 4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide also belongs to the N-aryl-sulfonamide class and features the 3,5-dichlorophenyl group. Comparing its structural features with those of N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can contribute to understanding how subtle changes in substituents might influence the overall conformation and packing of these molecules in the solid state. []

N-aryl-1,4-dihydropyridine-3,5-dicarboxamides

Compound Description: This series of compounds have been synthesized and screened for anti-tuberculosis activity against Mycobacterium smegmatis and BCG. [] Two specific compounds, N,N-bisphenyl-4-[1-(4-fluorobenzyl)-2-methylthioimidazole-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide and N,N-bisphenyl-4-[1-(2-chlorobenzyl)-2-methylthioimidazole-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide, were found to be the most potent in this series. []

Relevance: While not directly structurally related to N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, these compounds highlight the potential anti-tuberculosis activity of N-aryl carboxamides, a functional group also present in the target compound. Further exploration of this structural motif within the context of N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide might lead to the discovery of new anti-tuberculosis agents. []

(2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one

Compound Description: This compound's crystal structure has been determined, showcasing key structural features like the dihedral angles between various aromatic rings and the stabilizing effect of intra- and intermolecular hydrogen bonds. []

Relevance: While this compound lacks the sulfonyl group present in N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, it possesses a similarly substituted phenyl ring, showcasing the synthetic feasibility of incorporating halogens and an amino group onto a benzene ring. Examining the structural details of this compound can offer insights into the potential conformational preferences and intermolecular interactions of similarly substituted phenyl groups in the target compound. []

7‐chloro‐2‐((3,5‐dichlorophenyl)amino)quinazolin‐4(3H)‐one (1)

Compound Description: This compound demonstrated potent inhibitory activity against SARS‐CoV‐2 and MERS‐CoV in vitro, showed no toxicity in rats, and inhibited viral entry. []

Relevance: 7‐chloro‐2‐((3,5‐dichlorophenyl)amino)quinazolin‐4(3H)‐one possesses the 3,5-dichlorophenyl moiety found in N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. Studying the antiviral activity and lack of toxicity of this related compound could be beneficial in understanding the potential biological activities and safety profile of the target compound. []

N‐(7‐chloro‐4‐oxo‐3,4‐dihydroquinazolin‐2‐yl)‐N‐(3,5‐dichlorophenyl)acetamide (2)

Compound Description: This compound, like compound 11, demonstrated potent inhibitory activity against SARS‐CoV‐2 and MERS‐CoV in vitro, showed no toxicity in rats, and inhibited viral entry. []

Relevance: N‐(7‐chloro‐4‐oxo‐3,4‐dihydroquinazolin‐2‐yl)‐N‐(3,5‐dichlorophenyl)acetamide shares the 3,5-dichlorophenyl moiety with N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. Investigating its antiviral activity and safety profile could offer insights into the potential applications and pharmacological properties of the target compound. []

N‐(7‐chloro‐4‐oxo‐3,4‐dihydroquinazolin‐2‐yl)‐N‐(3,5‐difluorophenyl)acetamide (3)

Compound Description: Similar to compounds 11 and 12, this compound also displayed potent inhibitory activity against SARS‐CoV‐2 and MERS‐CoV in vitro, exhibited no toxicity in rats, and inhibited viral entry. []

Relevance: Though N‐(7‐chloro‐4‐oxo‐3,4‐dihydroquinazolin‐2‐yl)‐N‐(3,5‐difluorophenyl)acetamide features a 3,5-difluorophenyl group instead of the 3,5-dichlorophenyl moiety present in N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, it highlights the importance of the 3,5-disubstitution pattern on the phenyl ring for potential antiviral activity. Studying the structure-activity relationships of this compound and other related quinazolinone derivatives could guide the development of novel antiviral agents with improved potency or selectivity, potentially including modifications to the target compound. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide

Compound Description: This compound exhibited strong activity against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), Enterococcus faecalis and vancomycin-resistant E. faecalis isolates, and mycobacteria, including fast-growing Mycobacterium smegmatis and slow-growing M. marinum. [] It also showed minimal cytotoxicity towards primary porcine monocyte-derived macrophages. []

Relevance: (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide shares the N-aryl carboxamide structural motif with N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. It is structurally related due to the presence of the amide linkage connecting an aromatic ring with an alkene moiety. Furthermore, the potent antibacterial activity and low cytotoxicity of this related compound suggest that the N-aryl carboxamide structure could be a valuable starting point for developing new antimicrobial agents, potentially including modifications to the target compound. []

(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This compound displayed strong antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and MRSA, Enterococcus faecalis and VRE, and mycobacteria, including fast-growing Mycobacterium smegmatis and slow-growing M. marinum and M. tuberculosis non-hazardous test models. [] It also exhibited low cytotoxicity towards primary porcine monocyte-derived macrophages. []

Relevance: Similar to the previous compound, (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide shares the N-aryl carboxamide structural feature with N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. Its broad-spectrum antibacterial activity and minimal cytotoxicity further emphasize the potential of this structural motif for the development of novel antimicrobial agents, possibly including modifications to the target compound. []

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Compound Description: This compound also exhibited strong antibacterial activity against various gram-positive bacteria, including Staphylococcus aureus and MRSA, Enterococcus faecalis and VRE, and mycobacteria, including fast-growing Mycobacterium smegmatis and slow-growing M. marinum and M. tuberculosis non-hazardous test models. [] Furthermore, it showed minimal cytotoxicity towards primary porcine monocyte-derived macrophages. []

Relevance: (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, belonging to the N-aryl carboxamide class, shares this structural motif with N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. Its potent antibacterial activity and low cytotoxicity reinforce the potential of the N-aryl carboxamide structure as a promising scaffold for developing new antimicrobial agents, potentially including modifications to the target compound. []

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

Compound Description: Similar to the previous compounds, this compound demonstrated strong antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and MRSA, Enterococcus faecalis and VRE, and mycobacteria, including fast-growing Mycobacterium smegmatis and slow-growing M. marinum and M. tuberculosis non-hazardous test models. [] It also exhibited low cytotoxicity towards primary porcine monocyte-derived macrophages. []

Relevance: (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide, like the other related compounds in this series, shares the N-aryl carboxamide structural feature with N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. The consistent potent antibacterial activity and minimal cytotoxicity observed across these compounds further highlight the potential of the N-aryl carboxamide scaffold for developing new antimicrobial agents, possibly including modifications to the target compound. []

(R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol

Compound Description: This synthon can be synthesized with high enantiomeric excess through asymmetric reduction of the corresponding ketone using a ketoreductase and NADPH as a cofactor. [, ]

Relevance: (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol shares the 3,5-dichlorophenyl moiety with N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide and serves as a potential precursor for synthesizing enantiomerically pure clenbuterol, a β2-agonist. [, ] Exploring the synthetic pathways and biological activities of compounds derived from this synthon could provide valuable insights into the potential applications and pharmacological properties of compounds containing the 3,5-dichlorophenyl group, including the target compound. [, ]

(S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide

Compound Description: This synthon can be synthesized with high enantiomeric excess using a similar chemoenzymatic approach as compound 18, employing a ketoreductase and NADPH as a cofactor. [, ] It also serves as a potential precursor for synthesizing enantiomerically pure clenbuterol. [, ]

Relevance: While (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide has a different chlorine substitution pattern compared to the 3,5-dichlorophenyl group in N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, both compounds belong to the N-aryl acetamide class. This connection highlights the structural similarities and potential synthetic connections between various substituted N-aryl acetamide derivatives, potentially offering insights into the synthesis and biological activities of structurally related compounds, including the target compound. [, ]

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790)

Compound Description: GSK1016790 is a potent transient receptor potential vanilloid 4 (TRPV4) agonist. [] It induces contractions in human bronchial tissue, which are blocked by TRPV4 antagonists, 5-lipoxygenase inhibitors, and cysteinyl leukotriene 1 receptor antagonists. []

Relevance: GSK1016790 contains a 2,4-dichlorophenylsulfonyl group, highlighting the use of dichlorophenylsulfonyl moieties in biologically active compounds. While the core structure differs significantly from N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, this compound demonstrates the potential for sulfonyl-containing compounds to interact with ion channels and modulate biological processes. []

Properties

Product Name

N~1~-(4-chlorobenzyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide

Molecular Formula

C16H15Cl3N2O3S

Molecular Weight

421.7 g/mol

InChI

InChI=1S/C16H15Cl3N2O3S/c1-25(23,24)21(15-7-13(18)6-14(19)8-15)10-16(22)20-9-11-2-4-12(17)5-3-11/h2-8H,9-10H2,1H3,(H,20,22)

InChI Key

DUNDSBQDBNLJIJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.